molecular formula C18H14O3 B049081 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Cat. No.: B049081
M. Wt: 278.3 g/mol
InChI Key: DADMQAUVBPTTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol is an organic compound belonging to the class of stilbenes. Stilbenes are characterized by a 1,2-diphenylethylene moiety. This compound is known for its unique structure, which includes multiple hydroxyl groups attached to a benzene ring, making it a polyphenolic compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. It also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol is unique due to its multiple hydroxyl groups and extended conjugated system, which contribute to its potent antioxidant activity and diverse reactivity .

Properties

IUPAC Name

5-[4-(4-hydroxyphenyl)phenyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-16-7-5-13(6-8-16)12-1-3-14(4-2-12)15-9-17(20)11-18(21)10-15/h1-11,19-21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADMQAUVBPTTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C3=CC(=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Reactant of Route 2
Reactant of Route 2
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Reactant of Route 3
Reactant of Route 3
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Reactant of Route 4
Reactant of Route 4
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Reactant of Route 5
Reactant of Route 5
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol
Reactant of Route 6
Reactant of Route 6
5-[4-(4-Hydroxyphenyl)phenyl]benzene-1,3-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.